5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
Descripción
The compound 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, characterized by two key substituents:
- 4-Phenylpiperazinylmethyl group: A piperazine ring substituted with a phenyl group at position 2, contributing to receptor-binding versatility, particularly in neurological and anticancer targets .
This compound’s design leverages the pharmacological relevance of the 4H-pyran-4-one core, known for iron-chelating, antioxidant, and enzyme-inhibitory properties . Its synthesis likely involves esterification or alkylation reactions, as seen in structurally related pyran-4-one derivatives .
Propiedades
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24-18-23(19-26-13-15-27(16-14-26)22-11-5-2-6-12-22)30-20-25(24)29-17-7-10-21-8-3-1-4-9-21/h1-12,18,20H,13-17,19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZGODFTPAIKH-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(Cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one, a compound belonging to the pyran class of heterocyclic compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of the Compound
The chemical structure of 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one includes a pyran ring substituted with a cinnamyloxy group and a piperazine moiety. This unique configuration is hypothesized to contribute to its biological efficacy.
1. Antitumor Activity
Research indicates that derivatives of the 4H-pyran scaffold, including our compound of interest, exhibit significant antitumor properties. A study demonstrated that certain pyran derivatives inhibited the proliferation of HCT-116 colorectal cancer cells, with IC50 values indicating effective cytotoxicity. Specifically, compounds structurally similar to 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one showed promising results in inhibiting CDK2 activity, a critical target in cancer therapy .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5-(Cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one | TBD | CDK2 inhibition |
| 4g | 75.1 | Apoptosis induction via caspase activation |
| 4j | 85.88 | Antioxidant activity |
2. Antioxidant Properties
The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. Studies have shown that similar pyran derivatives possess strong DPPH scavenging activity, suggesting that our compound may also exhibit comparable antioxidant effects .
3. Antibacterial Activity
Preliminary evaluations have indicated that pyran derivatives can inhibit various Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function. The potential application in treating bacterial infections adds another layer to the therapeutic profile of this compound .
The biological activities of 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one can be attributed to several mechanisms:
- CDK2 Inhibition : By inhibiting cyclin-dependent kinase 2 (CDK2), the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.
- Free Radical Scavenging : The presence of hydroxyl groups within the pyran structure enhances its ability to donate electrons, effectively neutralizing reactive oxygen species (ROS).
- Bacterial Cell Wall Disruption : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
Case Studies and Research Findings
Several studies have investigated the broader class of pyran derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A series of experiments demonstrated that specific pyran derivatives induced apoptosis in HCT-116 cells through caspase pathway activation. Molecular docking studies further supported these findings by illustrating binding affinities to CDK2 .
- Antioxidant Evaluations : Comparative studies using DPPH and ABTS assays confirmed the antioxidant potential of various pyran compounds, establishing a framework for evaluating new derivatives like 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one .
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the pyran-4-one substituents (Table 1). Key differences include:
Table 1: Comparison of Pyran-4-one Derivatives
Key Findings from Comparative Studies
Bioactivity Profile
Pharmacological Potential
- The 4-phenylpiperazine moiety is a hallmark of dopamine and serotonin receptor ligands, suggesting the target compound may interact with CNS targets, similar to ML221 (), an apelin receptor antagonist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
